molecular formula C12H28N2 B12679595 N,N'-Bis(3-methyl-2-butyl)-ethylenediamine CAS No. 88829-00-9

N,N'-Bis(3-methyl-2-butyl)-ethylenediamine

Cat. No.: B12679595
CAS No.: 88829-00-9
M. Wt: 200.36 g/mol
InChI Key: BCJDHWHTAVFSAZ-UHFFFAOYSA-N
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Description

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is a chemical compound characterized by the presence of two 3-methyl-2-butyl groups attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-methyl-2-butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Ethylenediamine+2×3-methyl-2-butylamineN,N’-Bis(3-methyl-2-butyl)-ethylenediamine\text{Ethylenediamine} + 2 \times \text{3-methyl-2-butylamine} \rightarrow \text{N,N'-Bis(3-methyl-2-butyl)-ethylenediamine} Ethylenediamine+2×3-methyl-2-butylamine→N,N’-Bis(3-methyl-2-butyl)-ethylenediamine

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(3-methyl-2-butyl)-ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-Bis(3-methyl-2-butyl)-ethylenediamine exerts its effects involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-ethylhexyl)-ethylenediamine
  • N,N’-Bis(3-methyl-2-pentyl)-ethylenediamine
  • N,N’-Bis(2-methyl-2-butyl)-ethylenediamine

Uniqueness

N,N’-Bis(3-methyl-2-butyl)-ethylenediamine is unique due to the specific arrangement of its 3-methyl-2-butyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of the complexes it forms, making it distinct from other similar compounds.

Properties

CAS No.

88829-00-9

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-bis(3-methylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-9(2)11(5)13-7-8-14-12(6)10(3)4/h9-14H,7-8H2,1-6H3

InChI Key

BCJDHWHTAVFSAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCNC(C)C(C)C

Origin of Product

United States

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